molecular formula C10H13NO B15237629 (R)-7-Methylchroman-4-amine

(R)-7-Methylchroman-4-amine

Cat. No.: B15237629
M. Wt: 163.22 g/mol
InChI Key: VLFWKNOFAQNDID-SECBINFHSA-N
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Description

®-7-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methylchroman-4-amine typically involves the reduction of a ketone precursor using imine reductases (IREDs). These enzymes catalyze the reductive amination of ketones to produce chiral secondary amines with high yields and enantiomeric excess .

Industrial Production Methods

Industrial production methods for ®-7-Methylchroman-4-amine are not well-documented in the literature. the use of biocatalysts like IREDs suggests that enzymatic processes could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-7-Methylchroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines and nitriles.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

®-7-Methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of ®-7-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Methylchroman-4-amine is unique due to its specific chiral configuration and the presence of the chroman ring system. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1

InChI Key

VLFWKNOFAQNDID-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCO2)N

Origin of Product

United States

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